N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide is a synthetic amide derivative featuring a benzimidazole core linked via a methylene group to a propanamide backbone, which is further substituted with an indole moiety at the terminal position. The benzimidazole and indole groups are heterocyclic aromatic systems known for their biological relevance, particularly in drug discovery targeting enzymes, receptors, and nucleic acids. The compound’s design leverages the hydrogen-bonding capacity of the benzimidazole NH group and the hydrophobic/π-stacking properties of the indole ring, making it a candidate for further biochemical evaluation.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C19H18N4O/c24-19(10-12-23-11-9-14-5-1-4-8-17(14)23)20-13-18-21-15-6-2-3-7-16(15)22-18/h1-9,11H,10,12-13H2,(H,20,24)(H,21,22) |
InChI Key |
ZYHBUEDIPYLMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Indole Moiety: The indole ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of an indole derivative with a suitable electrophile, such as a halogenated propanamide.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties. This can be achieved through a condensation reaction using reagents like carbodiimides or other coupling agents to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the amide bond could produce the corresponding amine.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, both Gram-positive and Gram-negative, as well as antifungal properties.
- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of critical bacterial enzymes or interference with cell wall synthesis. For instance, a study demonstrated that certain benzimidazole derivatives showed improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Benzimidazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). For example, derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound has potential applications in treating other conditions:
- Antiparasitic Activity : Some derivatives have shown effectiveness against protozoal infections, indicating a broader spectrum of activity .
- Modulation of Biological Pathways : The compound may interact with specific biological pathways relevant to disease processes, such as inflammation or metabolic disorders .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its biological activity. Variations in the substituents on the indole and benzimidazole rings can significantly influence potency and selectivity.
Structure-Activity Relationship Insights
Research into SAR has revealed that modifications at specific positions on the indole or benzimidazole rings can enhance antimicrobial or anticancer activities. For example, introducing halogen atoms or varying alkyl substituents has been linked to increased potency against specific pathogens .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and nucleic acids. The benzimidazole moiety is known to inhibit certain enzymes, while the indole moiety can interact with receptors and other proteins. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic features of N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide and its analogs, based on the provided evidence:
Key Structural and Functional Comparisons
Core Heterocycles :
- The target compound and ZINC71804814 both incorporate benzimidazole and indole groups but differ in substitution positions (benzimidazole-2-yl vs. 1-yl) and linkers (methylene vs. propyl). This affects conformational flexibility and binding interactions .
- Compounds like 2b () and 50 () replace benzimidazole with substituted indoles or carbazoles, altering electronic properties and steric bulk.
Synthetic Routes :
- Carbodiimide-mediated coupling (e.g., DCC) is common for amide bond formation in analogs like those in , and 9 .
- The target compound’s synthesis likely parallels these methods, though specific details are absent in the evidence.
Biological Relevance :
- ZINC71804814 and ZINC000604405644 were identified as hits in virtual screens for enzyme inhibition or anticancer activity, suggesting the benzimidazole-indole scaffold’s versatility .
- Substituents such as chlorine (in 50) or methoxy groups (in 2b) enhance target selectivity or metabolic stability, as seen in indomethacin analogs .
Fluorine or chlorine substituents (e.g., 4b in ) increase electronegativity and membrane permeability .
Research Findings and Implications
- Positional Isomerism : The 2-position benzimidazole in the target compound may offer stronger hydrogen-bonding interactions compared to 1-substituted analogs like ZINC71804814 .
- Linker Optimization : Shorter linkers (e.g., methylene vs. propyl) could reduce entropic penalties during target binding, as observed in rigidified protease inhibitors .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 50) enhance stability and target affinity, while methyl/fluoro groups (e.g., 2b, 4b) modulate lipophilicity .
Further studies should focus on synthesizing the target compound and evaluating its biochemical activity, leveraging the robust characterization frameworks established for its analogs (e.g., NMR, MS, docking studies).
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide is a novel compound that combines the structural motifs of benzimidazole and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to an indole via a propanamide chain. This structural arrangement is significant as both benzimidazole and indole derivatives have been shown to exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis; G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces apoptosis; G2/M phase arrest |
The compound demonstrated significant antiproliferative activity with IC50 values indicating potent effects against these cell lines. Mechanistic studies revealed that it induces cell apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase, consistent with the action of known tubulin inhibitors like colchicine .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of microtubule dynamics. By disrupting tubulin polymerization, the compound interferes with mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis. This is supported by findings that show similar actions in other benzimidazole derivatives .
Case Studies
Several studies have explored the biological activity of related compounds within the same chemical class:
- Benzimidazole Derivatives : A comprehensive review indicated that various benzimidazole derivatives exhibit significant anticancer activity through similar mechanisms involving microtubule inhibition and apoptosis induction .
- Indole Compounds : Indole-based compounds have also been reported to possess antimicrobial and anticancer properties, reinforcing the therapeutic potential of combining these two structural motifs in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide, and how can reaction efficiency be optimized?
- Answer : The compound’s synthesis typically involves coupling the benzimidazole and indole moieties via a propanamide linker. Key steps include:
- Amide bond formation : Use coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for nucleophilic attack by amines, as demonstrated in analogous indole-amide syntheses .
- Benzimidazole ring construction : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic or phase-transfer conditions (e.g., using sodium hydroxide in ethanol/water mixtures) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and temperature (room temperature to 80°C) to improve yields .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Answer : A multi-technique approach ensures accuracy:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., indole NH at ~10 ppm, benzimidazole protons at 7-8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak matching calculated mass) .
- Infrared (IR) spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .
- HPLC : Purity ≥98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Answer : Contradictions often arise from:
- Assay conditions : Varying pH, temperature, or solvent (e.g., DMSO concentration) alters compound solubility and stability. Standardize protocols using PBS buffers and ≤0.1% DMSO .
- Enantiomeric purity : Chiral centers in similar indole-propanamide derivatives show divergent bioactivities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
- Target selectivity : Screen off-target effects via kinase profiling panels (e.g., JAK/STAT pathways) to rule out cross-reactivity .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Answer : Combine molecular docking and dynamics:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in active sites (e.g., FPR2 receptor) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
- Quantum mechanics/molecular mechanics (QM/MM) : Validate electronic interactions (e.g., hydrogen bonds between amide groups and catalytic residues) .
Q. How can enantiomer-specific synthesis and characterization be achieved for chiral derivatives of this compound?
- Answer :
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key bond-forming steps .
- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity or enzyme inhibition studies?
- Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Multiplicity correction : Use Bonferroni or Benjamini-Hochberg adjustments for high-throughput screening data .
Q. How can researchers address low aqueous solubility during in vitro or in vivo studies of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
